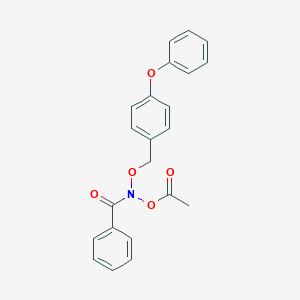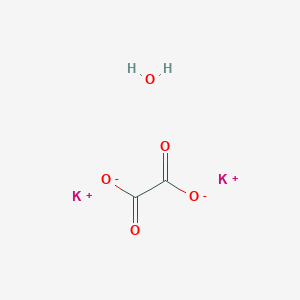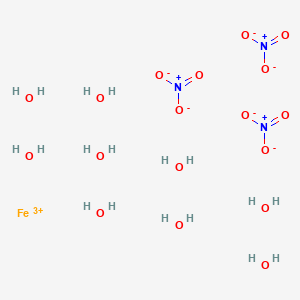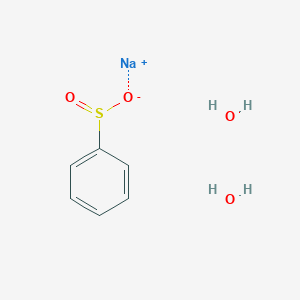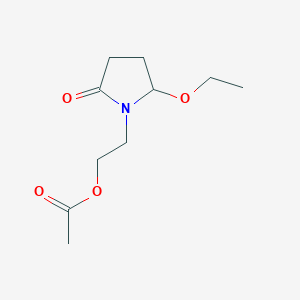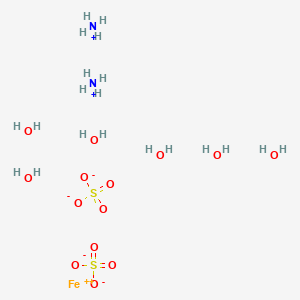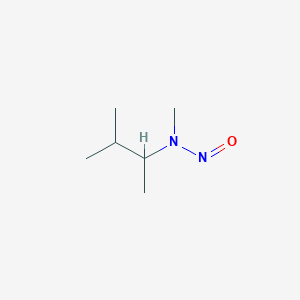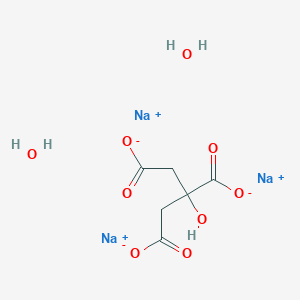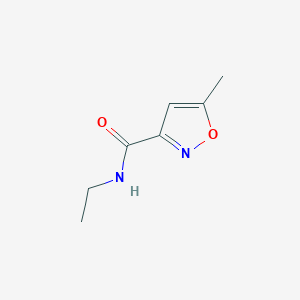
N-Ethyl-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-5-methylisoxazole-3-carboxamide (EMCA) is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of isoxazole derivatives and has been found to have potential applications in the field of neuroscience and drug discovery.
Mécanisme D'action
N-Ethyl-5-methylisoxazole-3-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor and leads to increased synaptic plasticity and learning and memory processes. It also has antioxidant properties that protect neurons from oxidative stress and damage.
Effets Biochimiques Et Physiologiques
N-Ethyl-5-methylisoxazole-3-carboxamide has been found to have several biochemical and physiological effects. It enhances the activity of the NMDA receptor, which leads to increased synaptic plasticity and learning and memory processes. It also has neuroprotective effects by reducing oxidative stress and damage to neurons. N-Ethyl-5-methylisoxazole-3-carboxamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-Ethyl-5-methylisoxazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield. It has been extensively studied for its pharmacological properties and has been found to have potential applications in the field of neuroscience. However, there are also some limitations to its use. N-Ethyl-5-methylisoxazole-3-carboxamide has not been extensively studied in humans, and its safety profile is not well understood. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-Ethyl-5-methylisoxazole-3-carboxamide. One area of research is to further elucidate its mechanism of action and its effects on synaptic plasticity and learning and memory processes. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand its safety profile and potential side effects in humans.
Méthodes De Synthèse
The synthesis of N-Ethyl-5-methylisoxazole-3-carboxamide involves the reaction of ethyl isoxazole-3-carboxylate with methyl magnesium bromide, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then subjected to hydrolysis to obtain N-Ethyl-5-methylisoxazole-3-carboxamide in high yield.
Applications De Recherche Scientifique
N-Ethyl-5-methylisoxazole-3-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is an important mediator of synaptic plasticity and learning and memory processes. N-Ethyl-5-methylisoxazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
Numéro CAS |
135401-18-2 |
|---|---|
Nom du produit |
N-Ethyl-5-methylisoxazole-3-carboxamide |
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
N-ethyl-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,10) |
Clé InChI |
MSPILAPTSCOXIG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=NOC(=C1)C |
SMILES canonique |
CCNC(=O)C1=NOC(=C1)C |
Synonymes |
3-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







